molecular formula C7H8ClN3 B7854068 1H-Benzo[d]imidazol-6-amine hydrochloride CAS No. 1772-40-3

1H-Benzo[d]imidazol-6-amine hydrochloride

Cat. No.: B7854068
CAS No.: 1772-40-3
M. Wt: 169.61 g/mol
InChI Key: JBBDFXOCBQKHMN-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazol-6-amine hydrochloride (CAS 1772-40-3) is a high-value benzimidazole derivative with a molecular formula of C₇H₈ClN₃ and a molecular weight of 169.61 g/mol . This compound serves as a critical synthetic building block in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic molecules. Its structure, featuring both an imidazole ring and a primary amine group, makes it a versatile precursor for constructing more complex heterocyclic systems. Researchers utilize this amine hydrochloride in various applications, including the synthesis of potential kinase inhibitors and the exploration of new chemical entities for pharmaceutical testing. The compound is characterized by a topological polar surface area (TPSA) of approximately 54.7 Ų, which is a key parameter in predicting cell membrane permeability in drug design . Proper handling is essential; this substance may cause skin and eye irritation, so researchers are advised to use appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions . This product is intended for Research Use Only and is not approved for human, veterinary, or household use. It should be stored in a cool, dry place, sealed under an inert atmosphere at room temperature to maintain stability and purity .

Properties

IUPAC Name

3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDFXOCBQKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332649
Record name 3H-benzimidazol-5-amine hydrochloride
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Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-40-3, 55299-95-1
Record name NSC170648
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Record name 3H-benzimidazol-5-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazol-6-amine hydrochloride typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which is then further functionalized to introduce the amine group at the 6-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d]imidazol-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include substituted benzimidazoles with various functional groups, which can further enhance the compound’s biological activity and chemical properties.

Scientific Research Applications

Scientific Research Applications

1H-Benzo[d]imidazol-6-amine hydrochloride exhibits a range of applications across different scientific disciplines:

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Notable applications include:

  • Anticancer Activity : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Studies have reported IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting effective inhibition of cell growth through mechanisms such as apoptosis induction via caspase activation and reactive oxygen species (ROS) generation .
  • Antimicrobial Properties : The compound has shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Enzyme Inhibition

This compound has been explored for its role as an inhibitor of specific enzymes:

  • Cytochrome P450 Inhibition : The compound is noted for its selective inhibition of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This property may be beneficial in understanding drug interactions and metabolic pathways.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Study : A detailed evaluation showed that the compound significantly inhibited the growth of several cancer cell lines, with mechanisms linked to apoptosis induction and ROS generation.
  • Antimicrobial Efficacy : A study reported its effectiveness against specific bacterial strains, providing insights into potential therapeutic uses in treating infections .
  • Enzyme Interaction Studies : Research highlighted its role as a selective inhibitor of cytochrome P450 enzymes, emphasizing its importance in pharmacological studies related to drug metabolism.

Mechanism of Action

The mechanism of action of 1H-Benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 1H-Benzo[d]imidazol-6-amine hydrochloride, with differences in substituents, salt forms, or ring modifications influencing their chemical and physical properties:

1H-Benzo[d]imidazole-5,6-diamine Dihydrochloride

  • CAS No.: 90000-54-7
  • Molecular Formula : C₇H₁₀Cl₂N₄
  • Molecular Weight : 221.09 g/mol
  • The dihydrochloride salt enhances solubility in aqueous systems compared to the monohydrochloride form .
  • Applications : Used in coordination chemistry and as a precursor for polybenzimidazole polymers .

1-Methyl-1H-benzo[d]imidazol-6-amine

  • CAS No.: 10394-38-4
  • Similarity Score : 0.94 (structural similarity)
  • Key Differences : A methyl group replaces the hydrogen at the 1-position of the imidazole ring, reducing acidity and altering metabolic stability. This substitution may enhance lipophilicity, affecting bioavailability .

2-Bromo-1H-benzo[d]imidazol-6-amine Hydrochloride

  • Applications : Serves as a halogenated intermediate in pharmaceutical synthesis .

5-Methyl-1H-benzo[d]imidazol-6-amine

  • Key Differences : Methylation at the 5-position adjacent to the amine group may sterically hinder interactions with biological targets, altering pharmacological activity compared to the parent compound .

Comparative Analysis: Structural and Functional Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 155242-98-1 C₇H₈ClN₃ 181.6 NH₂ (6-position), HCl salt High solubility in polar solvents
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride 90000-54-7 C₇H₁₀Cl₂N₄ 221.09 NH₂ (5,6-positions), 2HCl salts Enhanced hydrogen-bonding capacity
1-Methyl-1H-benzo[d]imidazol-6-amine 10394-38-4 C₈H₉N₃ 147.18 CH₃ (1-position) Increased lipophilicity
2-Bromo-1H-benzo[d]imidazol-6-amine HCl N/A C₇H₇BrClN₃ 260.5 Br (2-position), HCl salt Halogenated reactivity

Biological Activity

1H-Benzo[d]imidazol-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring structure. This structural motif is crucial for its biological activity, as it allows interaction with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that derivatives of 1H-benzimidazole exhibit notable antimicrobial properties. A study evaluating several benzimidazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

CompoundTarget OrganismMIC (µg/mL)
3aoStaphylococcus aureus< 1
3aaStaphylococcus aureus (MRSA)3.9–7.8
BBZ12Mycobacterium smegmatis5
BBZ14Candida albicans4

These findings suggest that the structural modifications in benzimidazole derivatives can enhance their antimicrobial efficacy, making them promising candidates for further development as antibacterial agents .

2. Anticancer Activity

This compound has also been investigated for its potential anticancer properties. A series of novel benzimidazole derivatives were synthesized and screened against various cancer cell lines. Notably, some compounds demonstrated strong binding affinity to human topoisomerase I, an enzyme critical for DNA replication and repair.

The following table summarizes the anticancer activity of selected derivatives:

CompoundTarget EnzymeActivity
BBZ11Human Topoisomerase IInhibitory
BBZ12Cancer Cell LinesIC50 < 10 µM

The mechanism of action involves interference with DNA-mediated enzymatic processes, leading to inhibition of cancer cell proliferation .

3. Enzyme Inhibition

The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This selectivity is crucial for understanding potential drug-drug interactions and metabolic pathways.

The following table illustrates the enzyme inhibition profile:

CompoundTarget EnzymeInhibition Type
2-Bromo-1H-benzo[d]imidazol-6-amine hydrochlorideCYP1A2Competitive Inhibition

This characteristic opens avenues for further pharmacological studies aimed at optimizing drug formulations .

Case Studies

Several studies have highlighted the potential of 1H-benzimidazole derivatives in clinical applications:

  • Antimicrobial Efficacy : A study published in Molecules demonstrated that specific substitutions on the benzimidazole core significantly enhanced activity against resistant strains of bacteria such as MRSA .
  • Cancer Therapeutics : Research conducted by the National Cancer Institute evaluated a panel of benzimidazole derivatives against human cancer cell lines, revealing several candidates with promising anticancer properties .
  • Drug Metabolism : Investigations into the interaction of benzimidazole derivatives with cytochrome P450 enzymes have provided insights into their potential use as modulators in pharmacotherapy .

Q & A

Q. What are the recommended synthetic routes for 1H-Benzo[d]imidazol-6-amine hydrochloride?

The synthesis typically involves reducing nitro precursors or functionalizing benzimidazole cores. For example, aromatic nitro groups can be reduced using sodium dithionite (Na₂S₂O₄) in ethanol/water under mild conditions (room temperature, 1–2 hours), ensuring high selectivity and yield . Alternatively, condensation reactions between o-phenylenediamine derivatives and appropriate carbonyl intermediates under acidic conditions can yield the benzimidazole scaffold, followed by hydrochlorination to form the salt .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and proton environments.
  • IR spectroscopy to identify amine (–NH₂) and hydrochloride (–Cl) functional groups.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
  • Elemental analysis to assess purity and stoichiometry .

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS):

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; in case of exposure, rinse thoroughly and seek medical attention.
  • Store in a cool, dry environment, away from oxidizing agents .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for drug design?

Hybrid functionals like B3LYP (which integrates exact exchange and gradient corrections) are used to calculate electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These models predict reactivity sites (e.g., nucleophilic –NH₂ groups) and guide structural modifications to enhance binding affinity .

Q. What strategies resolve contradictions between predicted and experimental bioavailability?

Analyze molecular descriptors:

  • Rotatable bonds : ≤10 improves permeability.
  • Polar surface area (PSA) : ≤140 Ų enhances absorption. Discrepancies may arise from unaccounted factors like crystallinity or solvation effects. Validate predictions using in vitro Caco-2 cell permeability assays and adjust substituents to balance lipophilicity and hydrogen-bonding capacity .

Q. How do structural modifications influence biological activity in benzimidazole derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies reveal that:

  • Electron-withdrawing groups (e.g., –Cl) at the 6-position increase enzymatic inhibition.
  • Alkyl chains (e.g., –CH₂CH₂NH₂) improve solubility and target engagement. Test derivatives against specific biological targets (e.g., kinases or GPCRs) to correlate structural changes with efficacy .

Q. What experimental controls ensure reproducibility in synthetic protocols?

  • Temperature control : Maintain ±2°C during exothermic steps (e.g., nitro reduction).
  • Catalyst purity : Use freshly prepared Pd/C or Raney Ni for hydrogenation.
  • Acid concentration : Optimize HCl stoichiometry during salt formation to avoid byproducts .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous solutions?

  • Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Identify degradation products (e.g., hydrolyzed amine or oxidized imidazole) and adjust pH or add stabilizers (e.g., antioxidants) .

Q. Why do computational and experimental pKa values differ?

  • Solvent effects : DFT models often assume gas-phase conditions; incorporate implicit solvation (e.g., COSMO-RS) for accuracy.
  • Protonation state : Experimental titration may detect multiple equilibria (e.g., –NH₂ vs. –NH₃⁺), requiring multi-parameter fitting .

Methodological Tables

Table 1. Key Molecular Descriptors for Bioavailability Optimization

DescriptorTarget ValueMethod of Analysis
Rotatable bonds≤10Molecular dynamics
Polar surface area (PSA)≤140 ŲDFT (B3LYP/6-31G*)
H-bond donors/acceptors≤12Schrödinger QikProp

Table 2. Common Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Nitro reductionNa₂S₂O₄, EtOH/H₂O, RT85–92
CondensationHCl, reflux, 4–6 hours70–78

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